Diisoundecyl phthalate

Description

Properties

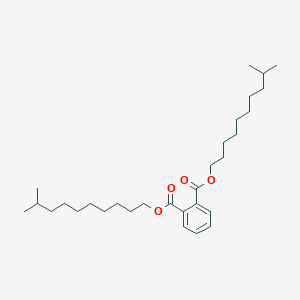

IUPAC Name |

bis(9-methyldecyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)19-13-9-5-7-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-8-6-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBAGUMSAPUZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242295 | |

| Record name | Diisoundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96507-86-7 | |

| Record name | Diisoundecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisoundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisoundecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Fate and Transport of Diisoundecyl Phthalate

Biodegradation Pathways and Mechanisms of Diisoundecyl Phthalate (B1215562)

Aerobic Biodegradation Dynamics in Aquatic and Terrestrial Environments

Under aerobic conditions, meaning in the presence of oxygen, Diisoundecyl phthalate is considered to be readily biodegradable in most aquatic and terrestrial environments. epa.govepa.gov In aquatic systems, studies have demonstrated high levels of primary biodegradation, with some reports indicating greater than 99% breakdown. epa.govepa.gov Ready biodegradation rates in water have been observed to be between 88% and over 99% within a 28-day period. epa.govepa.gov Ultimate biodegradation, which refers to the complete conversion of the compound to carbon dioxide, water, and mineral salts, has been reported in the range of 56.2% to 74% over 28 days. epa.govepa.gov

In activated sludge, a key component of wastewater treatment plants, the biodegradation of DIUP under aerobic conditions is also efficient. epa.govepa.gov Reports show 90% degradation in 9 days and 97% in 12 days, with a calculated half-life of just 0.77 days. epa.govepa.gov However, it's important to note that as DIUP is a complex mixture of isomers, some of its components may biodegrade more readily than others. epa.govepa.gov The rate of biodegradation generally decreases with increasing length of the alkyl chain in phthalate esters. mst.dk

Table 1: Aerobic Biodegradation of this compound

Anaerobic Biodegradation Potential and Limitations

In environments devoid of oxygen, known as anaerobic conditions, the biodegradation of this compound is significantly limited. mst.dk One study focusing on anaerobic biodegradation in sediment reported 0% degradation after 100 days, as measured by methane (B114726) production. epa.govepa.gov Generally, there is a lack of comprehensive data on the anaerobic degradation of long-chain phthalates like DIUP. mst.dk The persistence of these compounds in sewage sludge suggests low biodegradability under the typical anaerobic conditions found in wastewater treatment plants. mst.dk While the potential for mineralization of some phthalate esters exists in anaerobic sewage sludge digesters, this is less certain for long-chain variants. mst.dk The degradation process for aromatic compounds under anaerobic conditions is fundamentally different, often involving the conversion to a central intermediate called benzoyl-CoA. sci-hub.se

Microbial Metabolism of this compound and Its Monoesters

The microbial metabolism of this compound follows a stepwise process. The initial step, known as primary biodegradation, involves the hydrolysis of the diester to its corresponding monoester, monoisoundecyl phthalate (MIUP), and isoundecanol. epa.gov This monoester is more soluble and bioavailable than the parent DIUP and is expected to biodegrade more rapidly. epa.gov The metabolic pathway continues with the further breakdown of the monoester to phthalic acid. epa.govepa.gov Ultimately, under aerobic conditions, the phthalic acid is further metabolized to carbon dioxide and/or methane. epa.govepa.gov In animal and human metabolism, a similar initial hydrolysis to monoesters occurs, followed by further oxidation reactions to produce secondary metabolites. nih.govebi.ac.uk

Role of Specific Bacterial and Fungal Species in this compound Degradation

Specific microorganisms have been identified as being capable of degrading this compound. The bacterium Bacillus sp. SB-007 has been shown to efficiently degrade DIUP. epa.govnih.gov This bacterium transforms DIUP into monoisodecyl phthalate and phthalic acid, which are then further degraded. nih.gov The optimal conditions for this degradation by Bacillus sp. SB-007 were found to be a pH of 7.0 and a temperature of 30°C. nih.gov While research has identified various bacterial genera capable of degrading other phthalates, such as Delftia, Enterobacter, and Rhodococcus, and fungal genera like Polyporus and Fusarium, specific information on a wide range of species that degrade DIUP is less documented. mdpi.com Some bacteria, like Gordonia sp., can convert a similar long-chain phthalate, di-n-octyl phthalate, into phthalic acid, which is then degraded by another bacterium, Arthrobacter sp., highlighting the potential for synergistic degradation in microbial communities. sci-hub.se

Identification of this compound Biodegradation Metabolites

The primary metabolites identified during the biodegradation of this compound are its monoester, monoisoundecyl phthalate (MIUP), and isoundecanol. epa.gov Further degradation leads to the formation of phthalic acid. epa.govepa.govnih.gov In studies involving rats, the major metabolites detected in urine were phthalic acid and an oxidized monoester derivative. industrialchemicals.gov.au In feces, the parent compound, the oxidized monoester derivative, and the monoester (monoisodecyl phthalate) were found. industrialchemicals.gov.au The identification of these metabolites is crucial for understanding the complete degradation pathway and for assessing potential exposure through biomonitoring. ebi.ac.uk

Bioaccumulation and Bioconcentration of this compound

Due to its high octanol-water partition coefficient (log Kow > 8), this compound would be expected to be bioaccumulative. mst.dkmst.dk However, numerous studies have indicated that the bioaccumulation of phthalate esters in aquatic and terrestrial food chains is limited due to the ability of organisms to metabolize these substances, a process known as biotransformation. mst.dk The metabolic capability generally increases with higher trophic levels. mst.dk

Experimentally derived bioconcentration factor (BCF) values for DIUP in molluscs have been reported to be as high as 4,000, suggesting a potential for bioaccumulation in these specific organisms. mst.dkmst.dk However, in fish, the BCF has been measured at a much lower value of less than 14.4 in carp (B13450389), indicating low bioconcentration potential in these aquatic vertebrates. nih.gov One study reported a mean BCF of 3,488 in mussels. epa.gov This variability highlights that bioaccumulation potential is species-dependent. mst.dk Despite its presence in various aquatic species, which confirms its bioavailability, DIUP is not considered to be bioaccumulative in fish in the water column and is not expected to biomagnify through the food web. epa.govcanada.cacpsc.gov

Table 2: Bioaccumulation and Bioconcentration Data for this compound

Trophic Transfer and Biomagnification Potential in Ecological Food Webs

Research indicates that this compound (DIUP) has a low potential for biomagnification in aquatic food webs. regulations.govsfu.ca Studies have shown that despite its hydrophobicity, which would suggest a tendency to accumulate in organisms, the metabolic capabilities of organisms at higher trophic levels limit its concentration up the food chain. mst.dk In fact, some studies have observed trophic dilution, where concentrations of higher molecular weight phthalates like DIUP decrease at higher trophic levels. sfu.ca

While empirical and modeled data suggest a low biomagnification potential, the presence of DIUP has been confirmed in various aquatic species, indicating it is bioavailable and that some degree of trophic transfer occurs. regulations.govcanada.ca Exposure for organisms is primarily through diet. canada.ca For instance, in semi-aquatic mammals, the main exposure pathway is through the consumption of organisms from sediment, followed by the soil pathway for soil-dwelling organisms. regulations.gov However, an analysis of critical body residues in aquatic organisms determined that the maximum tissue concentrations of DIUP are much lower than the levels associated with adverse effects from neutral narcosis. canada.ca

Accumulation in Aquatic Biota (Molluscs, Crustaceans, Fish)

The accumulation of this compound (DIUP) in aquatic organisms is influenced by the organism's ability to metabolize the compound. mst.dk Generally, bioaccumulation is highest in organisms at lower trophic levels. canada.ca Studies have shown that the extent of phthalate ester biotransformation increases from molluscs to crustaceans to fish. mst.dk

Experimentally derived bioconcentration factors (BCF) demonstrate this trend. For molluscs, such as the mussel Mytilus edulis, BCF values as high as 3,977 have been reported. mst.dk In crustaceans, like Daphnia magna, BCF values are considerably lower, ranging from 90 to 147. mst.dk For fish, specifically carp (Cyprinus carpio), the BCF values are even lower, ranging from less than 3.6 to less than 14.4. mst.dk This suggests that while DIUP is bioaccumulative in aquatic life, the potential for high-level accumulation decreases with increasing metabolic capacity. mst.dkmst.dk

| Organism Type | Species | BCF Value | Exposure Concentration (µg/l) |

|---|---|---|---|

| Mollusc | Mytilus edulis | 3977 | 4.4 |

| Mollusc | Mytilus edulis | 2998 | 41.7 |

| Crustacean | Daphnia magna | 90 | 100.4 |

| Crustacean | Daphnia magna | 128 | 32.6 |

| Crustacean | Daphnia magna | 147 | 9.6 |

| Fish | Cyprinus carpio | <3.6 to <14.4 | 0.1-1.0 |

Bioavailability Considerations of this compound and its Degradants

The bioavailability of this compound (DIUP) is largely dictated by its strong tendency to bind to organic matter in soil and sediment, which can reduce its availability to organisms. researchgate.net However, the presence of DIUP in various aquatic species confirms that it is bioavailable to some extent. canada.ca

Abiotic Degradation Processes of this compound

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound (DIUP), the primary abiotic degradation pathways are hydrolysis and photodegradation.

Hydrolytic Stability in Aquatic Systems

Hydrolysis is not considered a significant degradation pathway for this compound (DIUP) in aquatic environments. mst.dk The process involves the cleavage of the ester bonds to form mono-isodecyl phthalate and phthalic acid. Estimated hydrolysis half-lives are long, specifically 3.4 years at a pH of 7 and 125 days at a pH of 8. nih.gov The very low water solubility of DIUP is a likely factor influencing its slow rate of hydrolytic degradation. canada.ca

Photodegradation Kinetics and Mechanisms

Photodegradation, the breakdown of molecules by light, is also not a major degradation route for this compound (DIUP) in aquatic environments. mst.dk However, in other environmental compartments, it can play a more significant role. For instance, the half-life of the related phthalate DEHP in the atmosphere due to photodegradation is estimated to be about one day. acs.org In soil, photodegradation is one of the primary degradation processes for phthalates, where they are broken down directly by absorbing UV light. nih.gov The kinetics of phthalate photodegradation have been shown to often follow pseudo-first-order kinetics. researchgate.net

Environmental Partitioning and Mobility of this compound

The environmental partitioning and mobility of this compound (DIUP) are primarily dictated by its physicochemical properties, namely its low water solubility and high octanol-water partition coefficient (Koc). canada.cafrontiersin.org These characteristics cause DIUP to have a high affinity for organic carbon. canada.caepa.gov

When released into water, DIUP is expected to partition strongly to suspended solids and sediment. canada.canih.gov Its low vapor pressure and high partitioning potential mean that it will also distribute from the air into soil and sediment through deposition. canada.ca Once in soil, DIUP is predicted to remain in that compartment with limited mobility and is unlikely to leach into groundwater. canada.caepa.gov The estimated volatilization half-life from a model pond is 2000 years when adsorption is taken into account, further highlighting its tendency to remain in soil and sediment. nih.gov

| Environmental Compartment | Partitioning and Mobility Behavior |

|---|---|

| Water | Strongly adsorbs to suspended solids and sediment. nih.gov |

| Air | Distributes to soil and sediment via wet and dry deposition. canada.ca |

| Soil | Expected to remain in this compartment with limited mobility and low potential for groundwater leaching. canada.caepa.gov |

Sorption to Sediments, Soils, and Organic Matter

This compound exhibits a strong tendency to bind to sediments, soils, and organic matter. epa.govepa.gov This high sorption potential is attributed to its low water solubility and high octanol-water partition coefficient (Log Kow). canada.ca The organic carbon-normalized partition coefficient (Koc) is a key indicator of this tendency.

Key Research Findings:

High Sorption Potential: DIUP's high Log Koc values, estimated to be between 5.04 and 5.78, indicate a strong affinity for organic carbon in soil and sediment. epa.govcato-chem.com This strong binding suggests that DIUP will be largely immobile in these environments. epa.govnih.gov

Experimental Data: An experimental study using three standard USEPA sediments measured an average Koc of 2.86 x 10^5 for DIUP. cato-chem.com Another study measured Koc values for several phthalate esters and found that the values did not always correlate well with sediment or chemical properties, suggesting that experimental conditions can influence the results. oup.com

Immobility in Soil: Due to its strong sorption to organic matter, DIUP is expected to have low mobility and is unlikely to leach through the soil into groundwater. canada.canih.gov

Table 1: Sorption Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Log Koc (estimated) | 5.04 - 6.04 | epa.govcato-chem.comnih.gov |

| Average Koc (experimental) | 2.86 x 10^5 | cato-chem.com |

Volatilization from Water and Soil Surfaces

The potential for DIUP to volatilize, or turn into a vapor, from water and soil surfaces is influenced by its vapor pressure and Henry's Law constant.

Key Research Findings:

Low Volatility from Water: While the calculated Henry's Law constant for DIUP suggests a potential for volatilization from water, this is largely counteracted by its strong sorption to suspended particulate matter in the water column. canada.ca The estimated volatilization half-life from a model pond, considering adsorption, is approximately 2000 years. nih.gov

Limited Volatilization from Soil: Volatilization from moist soil surfaces is considered a potential fate process based on its estimated Henry's Law constant. nih.gov However, the strong adsorption to soil particles is expected to significantly reduce the rate of volatilization. nih.gov DIUP is not expected to volatilize from dry soil surfaces due to its very low vapor pressure. nih.gov

Leaching Potential to Groundwater

The likelihood of DIUP moving from the soil into groundwater is known as its leaching potential.

Key Research Findings:

Low Leaching Potential: Due to its high sorption to soil and low water solubility, DIUP has a low potential to leach into groundwater. canada.canih.gov Modeling predicts that DIUP released into the soil will remain within the soil compartment. canada.ca The strong affinity of DIUP to adsorb to organic matter makes it immobile in soil and groundwater environments. epa.gov

Distribution in Environmental Compartments (Air, Water, Soil, Sediment)

Once released into the environment, DIUP partitions into different environmental compartments.

Key Research Findings:

Primary Sinks: Level III fugacity modeling indicates that regardless of the initial release compartment, DIUP is expected to primarily partition to soil and sediment. epa.gov

Release to Air: When released into the air, DIUP is expected to adsorb to particulate matter and be deposited onto soil and sediment through wet and dry deposition. canada.ca

Release to Water: If released into water, the majority of DIUP is predicted to partition to sediment (over 93%), with a smaller fraction remaining in the water. canada.caepa.gov

Release to Soil: DIUP released to soil is expected to remain in the soil. canada.ca

Environmental Concentrations and Occurrence of this compound

DIUP has been detected in various environmental matrices, reflecting its widespread use and subsequent release.

Environmental Concentrations and Occurrence of this compound

Detection in Wastewater Treatment Plant Effluents and Sludge

Wastewater treatment plants (WWTPs) are a significant pathway for the entry of DIUP into the environment.

Key Research Findings:

High Removal Rates: DIUP is efficiently removed from wastewater in conventional treatment systems, with removal rates greater than 93%, primarily through sorption to sludge. epa.gov

Sludge Concentrations: Due to its strong tendency to bind to solids, DIUP is retained in sewage sludge. epa.gov Studies have detected significant concentrations of DIUP in sludge samples. nih.gov One study found that di-iso-nonyl phthalate (DiNP), di-iso-decyl phthalate (DiDP), and bis(2-ethylhexyl) phthalate (DEHP) constituted over 99% of the phthalate esters (PAEs) in the analyzed sludge. nih.gov

Effluent Concentrations: While most DIUP is removed with the sludge, low concentrations have been detected in WWTP effluents. nih.gov An effluent sample from a publicly owned treatment work in New Jersey contained an estimated 3 ppb of diisodecyl phthalate. nih.gov

Monitoring in Surface Waters, Sediments, and Soils

Monitoring studies have confirmed the presence of DIUP in various environmental compartments.

Key Research Findings:

Surface Water: A survey in Japan between 1974 and 1976 found diisodecyl phthalate in 55% of 375 water samples at an average concentration of 0.94 ppb. nih.gov

Sediments: The same Japanese survey detected diisodecyl phthalate in 44% of 370 sediment samples, with an average concentration of 0.08 ppm. nih.gov A study in Sweden detected DIUP in sediment from urban run-off catchment basins at a maximum concentration of 66 µg/g dry weight. nih.gov More recent studies in industrialized bays of Korea detected DIUP in all surface sediment samples, with concentrations decreasing further from industrial areas. epa.gov However, a study of riverine sediments in Southern Thailand did not detect DIUP. africanscientistjournal.org

Soils: DIUP is expected to be deposited onto soil through the application of biosolids and sewage sludge, as well as from atmospheric deposition. epa.gov Due to its strong sorption, it is expected to be immobile in soil environments. epa.gov

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DIUP |

| Di-iso-nonyl phthalate | DiNP |

| bis(2-ethylhexyl) phthalate | DEHP |

| Phthalate esters | PAEs |

| Di-n-butyl phthalate | DnBP |

| Benzyl butyl phthalate | BBP |

| Di-n-octyl phthalate | DnOP |

| Dimethyl phthalate | DMP |

| Diethyl phthalate | DEP |

| Dihexyl phthalate | DHP |

| Ditridecyl phthalate | DTDP |

| Monoisodecyl phthalate | MiDP |

| Diundecyl phthalate | DiUdP |

| Monocarboxyisononyl phthalate | MCiNP |

| Dibutyl phthalate | DBP |

| Dipropyl phthalate | DPP |

| Dicyclohexyl phthalate | DCHP |

| Diisobutyl phthalate | DiBP |

| Di-C7 phthalate | |

| Di-C9 phthalate | |

| Di-C11 phthalate | |

| Diisooctyl phthalate | DIOP |

| Diisohexyl phthalate | DIHeP |

| Diisoheptyl phthalate | DIHpP |

| Diisopropyl phthalate | DIPrP |

| Diisopentyl phthalate | DIPP |

| bis(2-methoxyethyl) phthalate | DMEP |

| Monobutyl phthalate | MBP |

Presence in Environmental Samples and Wildlife Tissues

This compound (DIUP), also commonly referred to as Diisodecyl phthalate (DIDP), is not a naturally occurring substance; its presence in the environment is a result of its production and use as a plasticizer in a wide array of products. canada.ca Due to its chemical properties, such as low water solubility and a high potential to partition into organic carbon, DIUP released into the environment tends to accumulate in solid matrices like soil and sediment rather than remaining in water. canada.caeuropa.eu Monitoring studies and environmental assessments have confirmed its presence in various environmental compartments and in the tissues of wildlife, indicating its bioavailability. canada.canih.gov

DIUP has been detected in surface water, sediment, and air. canada.ca Its distribution is often concentrated near industrial sites where it is produced or used in manufacturing processes. greenfacts.org

A comprehensive survey conducted along the Pacific coast of Japan between 1974 and 1976 provided early evidence of DIUP's prevalence. The study found DIUP in 55% of 375 surface water samples, with an average concentration of 0.94 µg/L. nih.gov In the same study, DIUP was detected in 44% of 370 sediment samples at an average concentration of 0.08 ppm (mg/kg). nih.gov European Union risk assessments have used models to estimate Predicted Environmental Concentrations (PECs) for DIUP, suggesting levels of approximately 1.8 µg/L in surface waters and 32 mg/kg (dry weight) in sediments. nih.gov Predictions for areas near specific sources are higher, with estimated water concentrations ranging from 5 to 45 µg/L depending on the type of industrial activity. greenfacts.org

The following table summarizes findings on DIUP concentrations in various environmental samples.

Table 1: Concentration of this compound (DIUP) in Environmental Samples

| Environmental Medium | Location | Year of Study/Report | Concentration Reported | Source |

|---|---|---|---|---|

| Surface Water | Pacific Coast, Japan | 1974-1976 | Average: 0.94 µg/L (in 55% of 375 samples) | nih.gov |

| Surface Water | Europe (Predicted) | 2003 | 1.8 µg/L (PEC) | nih.gov |

| Surface Water (near production sites) | Europe (Predicted) | 2005 | 45 µg/L (PEC) | greenfacts.org |

| Surface Water (near PVC processing sites) | Europe (Predicted) | 2005 | 16 µg/L (PEC) | greenfacts.org |

| Sediment | Pacific Coast, Japan | 1974-1976 | Average: 0.08 mg/kg (in 44% of 370 samples) | nih.gov |

| Sediment | Europe (Predicted) | 2003 | 32 mg/kg dry wt. (PEC) | nih.gov |

The presence of DIUP in environmental media leads to its uptake by living organisms. canada.ca While empirical and modeled data suggest a low potential for biomagnification, the substance is known to be bioavailable and has been measured in a variety of aquatic species. canada.ca Studies indicate a high bioaccumulation potential in certain animals, particularly due to its lipophilicity (tendency to dissolve in fats) and low depuration rate. europa.eumst.dk

Research in British Columbia, Canada, detected DIUP in marine wildlife. Concentrations of 3.15 ng/g lipid were measured in surf scoters (Melanitta perspicillata), and 3.87 ng/g lipid were found in composite plankton samples. nih.gov Laboratory studies have established bioconcentration factors (BCF), which indicate how much a chemical concentrates in an aquatic organism from the water. For the mollusc Mytilus edulis (blue mussel), BCF values as high as 3,977 have been reported. mst.dk In contrast, the BCF for carp (Cyprinus carpio) was found to be significantly lower, at less than 14.4. mst.dk For terrestrial organisms, a study on the earthworm Eisenia fetida determined a biota-soil accumulation factor (BSAF) of 0.015, based on a tissue concentration of 120 mg/kg wet weight. cpsc.gov A BSAF value below 1 indicates a lack of significant bioaccumulation from the soil. cpsc.gov Predicted concentrations in aquatic organisms near industrial sources have been estimated to range from 12 to 31 mg/kg wet weight. greenfacts.org

The table below presents data on DIUP concentrations and accumulation factors in various wildlife tissues.

Table 2: Concentration and Bioaccumulation of this compound (DIUP) in Wildlife

| Organism | Location/Study Type | Year of Study/Report | Tissue/Endpoint | Value Reported | Source |

|---|---|---|---|---|---|

| Surf Scoter (Melanitta perspicillata) | British Columbia, Canada | 2004 | Lipid | 3.15 ng/g | nih.gov |

| Plankton | British Columbia, Canada | 2004 | Lipid (composite sample) | 3.87 ng/g | nih.gov |

| Blue Mussel (Mytilus edulis) | Laboratory Study | 1982 | Bioconcentration Factor (BCF) | up to 3,977 | mst.dk |

| Carp (Cyprinus carpio) | Laboratory Study | 1992 | Bioconcentration Factor (BCF) | <3.6 to <14.4 | mst.dk |

| Earthworm (Eisenia fetida) | Laboratory Study | 2014 | Biota-Soil Accumulation Factor (BSAF) | 0.015 | cpsc.gov |

| Aquatic Organisms | Europe (Predicted near sources) | 2005 | Whole body | 12 - 31 mg/kg wet wt. | greenfacts.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | DIUP, Diisodecyl phthalate, DIDP |

| Diundecyl phthalate | DUP |

| Diisononyl phthalate | DINP |

| Monoisodecyl phthalate | MIDP |

| Isodecanol |

Exposure Assessment of Diisoundecyl Phthalate

Human Exposure Pathways and Sources of Diisoundecyl Phthalate (B1215562)

Humans are ubiquitously exposed to Diisoundecyl phthalate (DIDP) through various routes due to its widespread use in plastics and other materials. The primary pathways of exposure include ingestion of contaminated food, absorption through the skin, and inhalation of indoor air and dust. Occupational settings can also present scenarios with higher levels of exposure.

Dietary Intake and Food Chain Contamination

Dietary intake is considered a significant pathway for human exposure to high molecular weight phthalates such as DIDP. researchgate.net Contamination of food can occur at various stages of production, processing, and packaging. nih.gov Materials containing DIDP, such as polyvinyl chloride (PVC) tubing used in dairy operations, conveyor belts, and food packaging films, can lead to the migration of this lipophilic compound into foodstuffs. nih.govwikipedia.org

Foods with high-fat content are particularly susceptible to DIDP contamination. acs.org Studies have identified the presence of DIDP in a range of food categories. A systematic review of phthalates in food matrices reported the detection of DIDP in fruits and vegetables, milk and dairy products, cereals, meat, fish, fats and oils, snacks, and baby food. nih.gov One Danish study detected DIDP in 7 out of 19 fatty food samples, with concentrations ranging from 6 to 173 mg/kg. acs.org The highest levels were found in products like garlic and tomatoes in oil, sauce béarnaise, and peanut butter. acs.org

Table 1: Reported Presence of this compound (DIDP) in Various Food Categories

| Food Category | Detection Status | Concentration Range (if available) | Reference |

|---|---|---|---|

| Fats and Oils | Detected | Highest susceptibility to contamination | nih.govacs.org |

| Dairy Products | Detected | - | nih.gov |

| Meat and Poultry | Detected | - | nih.gov |

| Fish and Seafood | Detected | - | nih.gov |

| Cereals and Cereal Products | Detected | - | nih.gov |

| Fruits and Vegetables | Detected | - | nih.gov |

| Baby Food | Detected | - | nih.gov |

Dermal Absorption Routes and Mechanisms

The mechanism of dermal absorption involves the passive diffusion of the compound from the product or environmental medium (such as contaminated surfaces or air) into the outer layer of the skin, the stratum corneum, and subsequent partitioning into the viable epidermis, dermis, and eventually the systemic circulation. nih.gov The rate of absorption can be influenced by factors such as the concentration of DIDP in the material, the duration of contact, the integrity of the skin barrier, and the presence of other chemicals that may enhance penetration. Studies have shown that for some semi-volatile organic compounds (SVOCs), which include phthalates, dermal uptake directly from the air can be a meaningful exposure pathway. nih.gov

Inhalation Exposure and Respiratory Uptake

Inhalation of airborne DIDP represents a further exposure pathway, particularly in indoor environments where this semi-volatile organic compound can be released from various products. nih.gov DIDP can exist in the air in both the gas phase and adsorbed to airborne particles. researchgate.net Once inhaled, these particles can be deposited in different regions of the respiratory tract, from where DIDP can be absorbed into the bloodstream.

The concentration of DIDP in indoor air is influenced by the number and type of sources present, temperature, ventilation rates, and the presence of airborne particulate matter to which it can adsorb. Products that can release DIDP into the air include vinyl flooring, wall coverings, and other plastic materials used in construction and furnishings.

Indoor Environment Exposure (Dust, Air)

Indoor environments are significant sources of exposure to DIDP due to the abundance of products that contain this plasticizer. DIDP is not chemically bound to the polymer matrix of these products and can migrate or off-gas over time, accumulating in indoor air and settling in dust. nih.gov Ingestion of and dermal contact with contaminated dust are particularly important exposure pathways for infants and young children due to their hand-to-mouth behaviors and greater contact with floors and other surfaces. nih.govnih.gov

Several studies have quantified the levels of DIDP in indoor dust from various settings. These findings highlight the ubiquitous nature of this compound in the environments where people spend a majority of their time.

Table 2: Concentrations of this compound (DIDP) in Indoor Dust from Various Studies

| Location/Study Setting | Median Concentration (µg/g) | Concentration Range (µg/g) | Reference |

|---|---|---|---|

| U.S. Residential Homes (Systematic Review) | Not specified | Contributes to internal dose | nih.gov |

| Norwegian Indoor Environments (PM10 and PM2.5) | Detected in particulate matter | rsc.org |

Occupational Exposure Scenarios

Workplace environments where DIDP is manufactured or used in industrial processes can lead to significantly higher exposures for workers compared to the general population. nih.gov Occupational exposure can occur through both inhalation of fumes and dust and dermal contact with the raw material or finished products.

A study in Finland investigated occupational exposure to high molecular weight phthalates in several plastics-processing facilities. In a cable factory that occasionally used DIDP, the urinary metabolite of DIDP, monocarboxy isononyl phthalate (cx-MiNP), was detected in the urine of four out of five workers, with concentrations in three of these workers being similar to the general population. nih.gov This suggests the potential for occupational exposure, although in this specific instance, the levels were not substantially elevated. Another study on PVC processing operations also highlights the potential for occupational exposure to related phthalates. researchgate.net

Biomonitoring of this compound and Its Metabolites

Biomonitoring provides a direct measure of the internal dose of a chemical in the body. For DIDP, exposure is assessed by measuring its metabolites in urine. nih.gov After entering the body, DIDP is rapidly metabolized. The initial step is hydrolysis to its monoester, mono-isodecyl phthalate (MIDP). This primary metabolite is then further oxidized to form secondary metabolites, which are considered more sensitive and specific biomarkers of exposure. nih.gov

The main secondary oxidative metabolites of DIDP that are measured in biomonitoring studies include mono-hydroxy-isodecyl phthalate (OH-MIDP), mono-oxo-isodecyl phthalate (oxo-MIDP), and mono-carboxy-isononyl phthalate (cx-MiNP or MCNP). nih.govnih.gov Studies, including the National Health and Nutrition Examination Survey (NHANES) in the United States, have shown widespread exposure to DIDP in the general population by detecting these metabolites in a high percentage of urine samples. semanticscholar.org

Data from the 2005-2006 NHANES revealed that monocarboxyisononyl phthalate (MCNP), a metabolite of DIDP, was detected in 89.9% of the samples analyzed. semanticscholar.org The concentrations ranged from over 0.6 µg/L to 672.6 µg/L. semanticscholar.org These biomonitoring data confirm that exposure to DIDP is common among the U.S. population, with children generally having higher levels of exposure than adolescents and adults. nih.govsemanticscholar.org

Table 3: Biomonitoring Data for this compound (DIDP) Metabolites in the U.S. Population (NHANES 2005-2006)

| Metabolite | Detection Frequency (%) | Concentration Range (µg/L) | Reference |

|---|---|---|---|

| Monocarboxyisononyl phthalate (MCNP) | 89.9% | >0.6 - 672.6 | semanticscholar.org |

Identification and Quantification of Primary and Secondary Metabolites in Biological Fluids (Urine, Serum)

The metabolic pathway for high molecular weight (HMW) phthalates in humans generally involves a two-step process. nih.govresearchgate.net Initially, the parent diester undergoes hydrolysis, catalyzed by enzymes like esterases and lipases, to form its corresponding primary monoester metabolite. researchgate.net This monoester can then undergo further phase I metabolism, such as oxidation and hydroxylation, to create various secondary, oxidative metabolites. researchgate.net These more water-soluble metabolites are then typically excreted in the urine. researchgate.netnih.govnih.gov

For many HMW phthalates, such as Di-isodecyl phthalate (DIDP), the hydrolytic monoester is often found at very low or undetectable levels in urine, while the secondary oxidative metabolites are much more prominent. nih.gov Phthalate metabolites can be measured in various biological fluids, with urine being the most common matrix for biomonitoring studies due to higher concentrations of metabolites. nih.govresearchgate.net Serum can also be analyzed, though metabolite levels are typically much lower than in urine. nih.gov

However, specific primary and secondary metabolites for this compound (DIUP) have not been explicitly identified or quantified in human biological fluids in the available scientific literature. Consequently, data on their concentrations in urine or serum are not available.

Table 1: Examples of Primary and Secondary Metabolites for High Molecular Weight Phthalates This table illustrates the types of metabolites identified for phthalates similar to DIUP. Specific metabolite data for DIUP is not currently available in the reviewed literature.

Utility of Oxidative Metabolites as Sensitive Biomarkers of Exposure

For HMW phthalates, secondary oxidative metabolites are considered more sensitive and reliable biomarkers of exposure than their primary monoester metabolites. nih.govnih.gov Studies on compounds like Di-isononyl phthalate (DINP) and Di-isodecyl phthalate (DIDP) have demonstrated that the primary monoesters are often minor metabolites and may be undetectable in urine samples from the general population. nih.govnih.gov In contrast, oxidative metabolites are detected with significantly higher frequency and at greater concentrations. nih.govnih.govsemanticscholar.org This makes them superior biomarkers for assessing human exposure accurately, as relying solely on the monoester could lead to an underestimation of exposure. nih.govsemanticscholar.org

While this principle is expected to hold true for DIUP as a fellow HMW phthalate, the specific oxidative metabolites of DIUP that would serve as sensitive biomarkers have not yet been identified or validated in human studies.

Population-Level Biomonitoring Studies and Trends

Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, provide valuable data on the exposure of the population to various environmental chemicals, including some phthalates. nih.govepa.gov These studies allow for the tracking of exposure trends over time. For instance, data has shown a decrease in exposure to some phthalates like DEHP, while exposure to replacement phthalates, including DINP, has increased. nih.govresearchgate.net Time-trend analyses in various countries have shown differing patterns; for example, while DEHP metabolites have decreased in the US and Canada, some have increased in children in China. nih.gov

Despite the existence of these comprehensive programs, specific population-level biomonitoring data and exposure trends for this compound are not reported in the available literature. DIUP is not typically included in the panel of phthalate metabolites analyzed in major national surveys.

Age-Related Differences in this compound Exposure and Metabolism (e.g., Children vs. Adults)

Children are considered particularly vulnerable to environmental exposures due to factors like their rapid development, different metabolic capabilities, and behaviors that can increase intake of environmental agents. cdc.gov Biomonitoring studies for several phthalates have consistently shown that children, especially younger children, tend to have higher exposure levels than adolescents and adults. nih.govnih.govnih.govplos.org This may be due to higher food consumption per unit of body weight, increased hand-to-mouth activity, and greater contact with materials containing these chemicals. nih.gov

Specifically for long-branched HMW phthalates, which includes DIUP, metabolic pathways may differ with age. nih.gov Younger children may excrete relatively higher levels of phthalate monoesters compared to adults, who tend to excrete a greater proportion of secondary, oxidized metabolites. nih.gov This suggests potential age-related differences in metabolic capacity. nih.govnih.gov

Table 2: General Findings on Age-Related Phthalate Exposure

Exposure Modeling and Estimation for this compound

Exposure modeling is a critical tool used to estimate human exposure to chemicals when direct measurement is not feasible or to identify key exposure pathways.

Predictive Models for Environmental and Human Exposure

Predictive models for phthalate exposure are complex and aim to integrate various sources and pathways, including ingestion (diet, dust), inhalation, and dermal contact. researchgate.netnih.gov These can be probabilistic models that use data on chemical concentrations in consumer products, food, and indoor environments, combined with information on human activity patterns, to generate a distribution of potential exposures across a population. vt.edu Such models are useful for identifying the most significant sources of exposure. nih.gov However, the development and validation of these models require substantial data on the chemical's presence in different media, which is not widely available for DIUP. No predictive models developed specifically for this compound exposure were identified in the reviewed literature.

Integration of Biomonitoring Data with Exposure Models

The integration of biomonitoring data with exposure models represents a powerful approach in modern risk assessment. nih.govscienceopen.com Biomonitoring provides a measure of the total internal dose from all exposure sources combined. scienceopen.com Pharmacokinetic (PK) models can be used to link external exposure estimates to internal biomarker levels, a process known as reverse dosimetry. vt.educpsc.gov This allows researchers to use measured metabolite concentrations in urine to back-calculate an estimated daily intake of the parent compound. nih.gov Comparing these back-calculated doses with estimates from predictive exposure models helps to validate and refine the models, ensuring they accurately reflect real-world exposures. vt.edu

Due to the current lack of specific biomonitoring data and dedicated exposure models for this compound, studies demonstrating this integration have not been conducted for this specific compound.

Toxicology and Health Effects of Diisoundecyl Phthalate

General Toxicological Profiles of Diisoundecyl Phthalate (B1215562)

Diisoundecyl phthalate (DIDP) is characterized by low acute toxicity following oral, dermal, and inhalation routes of exposure. It is classified as a mild irritant to both skin and eyes but is not considered to be a skin sensitizer.

In repeated oral dose studies conducted on rats, the primary effects observed were related to the liver. At certain concentrations, effects included increased liver weights and alterations in lipid metabolism, which were not accompanied by associated pathological changes. In these studies, the No-Observed-Adverse-Effect Level (NOAEL) was established. For example, in one rat study, the NOAEL was determined to be 60 mg/kg of body weight per day. Other studies have also reported increased kidney weights in male rats at higher concentrations.

Based on a range of standard genotoxicity assays, including in vitro bacterial mutation assays, in vitro mouse lymphoma assays, and an in vivo mouse micronucleus assay, DIDP is not considered to be genotoxic. Following oral administration in rats, DIDP is incompletely absorbed from the gastrointestinal tract, and the extent of absorption decreases as the dose increases. The compound is metabolized, with major metabolites detected in urine being phthalic acid and oxidized monoester derivatives. The parent compound, its oxidized monoester, and mono-isodecyl phthalate (MIDP) have been detected in feces.

| Endpoint | Finding | Species |

|---|---|---|

| Acute Toxicity | Low (Oral, Dermal, Inhalation) | Rodents |

| Skin Irritation | Mild | General |

| Eye Irritation | Mild | General |

| Skin Sensitization | Not a sensitizer | General |

| Primary Target Organs (Repeated Dose) | Liver, Kidney | Rats |

| Key Liver Effects | Increased weight, altered lipid metabolism, peroxisome proliferation | Rats |

| Genotoxicity | Not genotoxic in standard assays | In vitro / In vivo (mouse) |

Mechanisms of Toxicity of this compound

A comprehensive weight-of-evidence assessment, conducted in accordance with the European Chemicals Agency (ECHA) and European Food Safety Authority (EFSA) guidance, evaluated the potential for DIDP to disrupt endocrine pathways. nih.gov The evaluation concluded that for the estrogen, androgen, and steroidogenesis (E, A, S) pathways, there was a lack of endocrine activity in mechanistic studies and a lack of related adverse outcomes in in vivo studies. nih.gov These results suggest that DIDP does not meet the ECHA/EFSA criteria for an endocrine disruptor. nih.gov

A primary mechanism for the hepatic effects of DIDP is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid metabolism. acs.orgnih.govacs.org The observed increases in liver weight and changes in lipid metabolism in rodents are characteristic effects of PPAR activators. acs.org

In silico molecular docking studies have been conducted to determine the binding efficiency of DIDP to human and fish PPAR subtypes. acs.orgnih.gov One exhaustive study that examined 15 common diphthalates found that DIDP exhibited the highest binding efficiency (G score: -9.99) with the human PPARγ subtype. nih.gov Its corresponding monoester, mono-iso-decyl phthalate, also showed a strong, though slightly lesser, binding score (-9.56). nih.gov

Another study investigated the ligand binding efficiency of DIDP to fish PPARs and the Retinoid-X-receptor-α (RXRα), a binding partner for PPARs. acs.orgnih.gov This research found that DIDP has a high binding efficiency with piscine PPARs and demonstrates a greater preference for RXRα. acs.orgnih.govacs.org Furthermore, in vitro experiments using sea bream hepatocytes showed that exposure to DIDP resulted in a coordinated increase in the expression of PPARs, RXRα, and their downstream target genes involved in fatty acid metabolism. acs.orgnih.govacs.org These findings suggest that DIDP can activate the PPAR:RXR signaling pathway, leading to changes in lipid homeostasis. acs.orgnih.govacs.org

| Compound | Binding Score (G Score) | Receptor Subtype |

|---|---|---|

| Di-iso-decyl phthalate (DIDP) | -9.99 | hPPARγ |

| Mono-iso-decyl phthalate | -9.56 | hPPARγ |

Oxidative stress is a recognized mechanism of toxicity for many phthalates, involving the generation of reactive oxygen species (ROS) that can overwhelm cellular antioxidant defenses. nih.govnih.gov While extensive data exists for other phthalates like DEHP and DBP, DIDP-specific studies in mammalian systems are limited. nih.govnih.gov

However, research in aquatic species provides direct evidence of this mechanism. In an experiment to determine the antioxidant responses to nine different phthalates in the liver of the goldfish (Carassius auratus), DIDP was shown to induce a response. The observed order of toxicity related to antioxidant response was dibutyl phthalate (DBP) > diethyl phthalate (DEP) > diisodecyl phthalate (DIDP), indicating that while DIDP does induce oxidative stress, its potency may be lower than that of some low-molecular-weight phthalates.

Exposure to phthalates, particularly during development, has the potential to cause epigenetic changes, such as alterations in DNA methylation and histone modifications, which can lead to heritable changes in gene expression without altering the DNA sequence itself. nih.govmdpi.comnih.gov While this is an established mechanism for some phthalates like DEHP, studies focusing specifically on DIDP-induced epigenetic modifications are not currently available. nih.govresearchgate.net As a high-molecular-weight phthalate, it is plausible that DIDP could operate through similar mechanisms, but direct evidence is lacking. nih.gov

Regarding gene expression dysregulation, the most direct evidence for DIDP stems from its action as a PPAR activator. acs.orgnih.govbiorxiv.org As detailed in section 4.2.2, DIDP exposure in sea bream hepatocytes up-regulates the mRNA expression of PPARs and RXRα. acs.orgnih.gov This activation, in turn, dysregulates the expression of a suite of downstream target genes. acs.orgnih.gov Specifically, genes involved in multiple stages of the fatty acid pathway were shown to be up-regulated by low concentrations of DIDP, demonstrating a clear mechanism of gene expression dysregulation tied to lipid metabolism. acs.org

The primary cellular target of DIDP toxicity identified in repeated-dose studies is the hepatocyte (liver cell). acs.org The key molecular targets within these cells are the nuclear receptors PPARs (Peroxisome Proliferator-Activated Receptors) and their heterodimerization partners, the RXRs (Retinoid X Receptors). acs.orgnih.govnih.gov DIDP and its metabolites can function as ligands for these receptors, initiating a cascade of molecular events. acs.orgnih.gov

Upon activation by DIDP, the PPAR:RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid homeostasis and peroxisome proliferation. acs.orgnih.govbiorxiv.org A specific molecular target identified in fish hepatocytes is the Fatty Acid Binding Protein (FABP) , the expression of which was highly correlated with all PPAR subtypes following DIDP exposure. acs.orgnih.gov FABPs are involved in the transport of fatty acids and other lipophilic substances to the nucleus, where they can facilitate the activation of PPARs. acs.org

An additional potential molecular target for DIDP is the Pregnane X Receptor (PXR) , another nuclear receptor that functions as a xenosensor. An in silico docking study found that DIDP showed a high binding affinity for the human PXR ligand-binding domain.

Reproductive and Developmental Toxicology of this compound

Research on the specific effects of this compound (DIUP), also known as Diundecyl phthalate (DUDP), on the male reproductive system is limited. However, studies on gestational exposure in rats have identified effects on the anogenital distance (AGD), which is considered a sensitive marker for fetal androgen action and reproductive development. springermedizin.deyoutube.com A small but statistically significant decrease in the AGD of male fetuses was observed following in-utero exposure to DIUP. springermedizin.de A shortened male AGD is associated with disruptions in early-life androgen signaling and can be a predictor of later-life reproductive disorders. springermedizin.de

Table 1: Effect of Gestational DIUP Exposure on Anogenital Distance in Male Rat Fetuses

| Parameter | Finding | Source |

|---|---|---|

| Anogenital Distance (AGD) | Small decreases noted in male fetuses. | springermedizin.de |

Based on the available research, there is no specific information detailing the effects of this compound on the female reproductive system, including ovarian function and fertility.

While DIUP did not show evidence of teratogenicity, it was associated with an increased incidence of skeletal variations. Specifically, a significantly higher occurrence of supernumerary lumbar ribs was observed in fetuses exposed to DIUP during gestation. springermedizin.deresearchgate.net

Table 2: Developmental Effects of Gestational DIUP Exposure in Rat Offspring

| Developmental Endpoint | Observation | Source |

|---|---|---|

| Offspring Survival (Live Fetuses, Post-implantation Loss) | No adverse effects observed. | researchgate.net |

| Fetal Body Weight | Not affected. | researchgate.net |

| Teratogenicity | No evidence of teratogenicity. | researchgate.net |

| Skeletal Variations | Increased incidence of supernumerary lumbar ribs. | springermedizin.deresearchgate.net |

The primary impacts of gestational exposure to this compound identified in animal studies relate to subtle developmental changes in offspring. Administration of DIUP to rats during gestation did not lead to adverse effects on maternal body weight or food consumption, nor did it impact fetal viability or body weight. researchgate.net

The notable effects were observed in specific developmental markers. Male offspring exhibited a slight reduction in anogenital distance, a key indicator of the fetal androgen environment. springermedizin.de Additionally, a higher incidence of supernumerary lumbar ribs was recorded in exposed fetuses of both sexes, pointing to an effect on skeletal formation. researchgate.net

Organ-Specific Toxicity of this compound

Based on the available research, there is no specific information detailing the hepatotoxic effects of this compound, including its impact on liver weight and lipid metabolism. While the liver is a primary target for some phthalates, specific data for DIUP is not available. canada.ca

Nephrotoxicity (Kidney Weight)

Studies in animal models have indicated that this compound (DIDP) exposure can lead to nephrotoxic effects, specifically impacting kidney weight. In two-generation reproductive toxicity studies, Sprague-Dawley rats fed diets containing DIDP exhibited increased kidney weights in the parental animals nih.gov. More specifically, a three-month feeding study in Charles River CD rats showed that relative kidney weights were significantly increased in males at doses of 170 and 586 mg/kg/day cpsc.gov.

Oral exposure to DIDP in Balb/c mice has also been shown to induce kidney toxicity, marked by an increase in urinary nitrogen (UREA) and creatinine (B1669602) (CREA) levels, as well as observable renal histopathological changes nih.gov. Research suggests that oxidative stress pathways may be involved in DIDP-induced toxicity nih.gov. In studies where rats were given DIDP orally, the highest levels of absorbed radioactivity, apart from the gastrointestinal tract, were found in the liver and kidneys cpsc.gov. This accumulation in the kidneys is a potential factor in the observed nephrotoxicity. iiste.orgresearchgate.net

Table 1: Effects of this compound on Kidney Weight in Animal Models Use the slider to filter data by animal model.

Neurotoxicity and Cognitive Impairment

Research into the neurotoxic potential of DIDP indicates possible adverse effects on learning and memory. A study conducted on mice demonstrated that DIDP may aggravate learning and memory impairment that is induced by formaldehyde (B43269) exposure nih.govresearchgate.net. This investigation used formaldehyde as a positive control to establish a model of cognitive impairment nih.gov. The behavioral analysis in this study showed that the combination of oral DIDP administration and formaldehyde inhalation resulted in learning and memory impairment in the mice nih.gov.

Further histopathological observation of the brain in these mice revealed pathological changes in the hippocampi nih.gov. The study also pointed to increased oxidative stress levels and reduced levels of brain-derived neurotrophic factor (BDNF), which has a protective role, as potential mechanisms for these effects nih.gov. While the database for DIDP-specific neurotoxicity is limited, a two-generation reproduction study in rats noted slight reductions in the absolute brain weight of male and female offspring, though these changes were not accompanied by histopathological findings epa.govepa.gov.

Immunotoxicity and Immune System Modulation

The immunotoxic effects of phthalates have been a subject of study, with research suggesting they can modulate immune responses. Phthalates are suspected of influencing the immune system, potentially affecting both pro- and anti-inflammatory capabilities of immune cells like monocytes and macrophages nih.govnih.gov. Experimental studies have indicated that some phthalates possess adjuvant effects on immunoglobulin production and can influence the differentiation and cytokine secretion from T helper (Th) cells nih.gov.

While much of the specific research has focused on other phthalates like DEHP and DBP, the findings suggest a potential for this class of compounds to act as immunomodulators frontiersin.orgresearchgate.net. For example, studies on various phthalates have shown they can alter the inflammatory functions of macrophages, leading to dysregulated production of cytokines such as TNF-α and IL-6 frontiersin.org. These compounds and their metabolites have been identified as adverse modulators of innate immunity frontiersin.org. Given that exposure to phthalates has been associated with an increased risk of respiratory diseases, which involves the immune system, this is an area of ongoing investigation nih.gov.

Respiratory System Effects

Epidemiological studies have suggested a link between exposure to certain phthalates and adverse respiratory outcomes. A prospective study indicated that this compound (DiDP) is associated with respiratory system health among boys under the age of five nih.gov. Furthermore, a study of 397 participants found that dermal levels of several phthalates, including DIDP, were significantly associated with decreases in lung function tests nih.govresearchgate.net.

Specifically for elderly participants in that study, an increase in dermal DIDP levels was associated with a decrease in forced expiratory volume in 1 second (FEV1) nih.gov. Phthalates can leach from products into airborne particulate matter and dust, which can then be absorbed and potentially induce lung injury nih.govresearchgate.net. The consistent exposure to products containing phthalates has raised concerns about their impact on human health, including the development and function of the lung and immune systems nih.gov.

Genotoxicity and Carcinogenicity Assessments of this compound

Regarding its carcinogenic potential, no in vivo carcinogenicity studies have been performed for DIDP. However, due to mechanistic similarities to di(2-ethylhexyl) phthalate (DEHP), which is a known peroxisome proliferator and can cause liver carcinogenicity in rodents, a similar effect for DIDP cannot be entirely excluded publisso.de. One of two in vitro cell transformation assays for DIDP showed a positive result for transforming potential. The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area classified DIDP in Carcinogen Category 3B, for suspected carcinogens, based on evidence of a similar mechanism of action in the liver as DEHP publisso.de.

In Vitro and In Vivo Toxicological Studies on this compound

Toxicological research on this compound has utilized several mammalian animal models to assess its potential health effects.

Rats: Studies in rats have primarily focused on reproductive and developmental toxicity, as well as organ-specific effects. Two-generation reproductive toxicity studies in Sprague-Dawley rats found that dietary administration of DIDP led to increased liver and kidney weights in parental animals nih.gov. A three-month feeding study in Charles River CD rats also reported significantly increased relative kidney weights in males cpsc.gov. While fertility was not affected, reduced offspring survival was observed in the second generation nih.gov. In toxicokinetic studies, orally administered DIDP was primarily excreted via urine and feces, with the highest absorbed radioactivity found in the gastrointestinal tract, liver, and kidneys cpsc.gov.

Mice: Research in mice has provided insights into DIDP's effects on the nervous and renal systems. Oral exposure in Balb/c mice was shown to induce both hepatic and renal tissue damage, with evidence suggesting the involvement of oxidative stress pathways nih.gov. Another study in mice found that DIDP aggravated formaldehyde-induced learning and memory impairment, with associated pathological changes in the hippocampus nih.gov. Genotoxicity tests, including an in vivo mouse micronucleus assay and in vitro mouse lymphoma assays, have yielded negative results.

Guinea Pigs: Specific in vivo or in vitro toxicological studies on the effects of this compound in guinea pigs were not detailed in the reviewed research.

Dogs: Dogs have been used as a model to assess DIDP toxicity, with some research suggesting they may be a more relevant species for certain effects compared to rodents. An in vitro study on the primary testicular parenchymal cells of dogs investigated the cytotoxic effects of various phthalates, including DIDP nih.gov. Another study noted that dogs consuming PVC from toys could be exposed to levels of phthalates that affect reproductive health and that even small amounts of exposure to DINP (a similar high-molecular-weight phthalate) may cause liver damage leafscore.com. A 13-week study in beagles found no effects on absolute brain weight epa.govepa.gov.

Table 2: Summary of DIDP Toxicological Findings in Mammalian Models Use the dropdowns to filter the data by animal model or health effect.

Cell Culture Systems (e.g., Hepatocytes, Basophils)

There is a significant lack of research on the specific effects of this compound (DIUP) in in vitro cell culture systems, including key cell types like hepatocytes (liver cells) and basophils (a type of immune cell).

Studies on other phthalates have established the liver as a primary target organ. In vitro exposure of hepatocytes to phthalates like DEHP and Dibutyl phthalate (DBP) has been shown to induce oxidative stress and disrupt lipid metabolism. mdpi.comnih.gov For instance, research on human hepatocytes has demonstrated that phthalate metabolites can enhance lipid uptake and accumulation in a dose-responsive manner. mdpi.com These effects are often mediated through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov While no specific data exists for DIUP, its classification as a HMW phthalate suggests it would likely be metabolized in the liver, similar to other long-chain phthalates. For example, in vitro studies using human liver microsomes were employed to identify the metabolic pathways of the structurally similar Diundecyl phthalate (DUP). nih.gov

There is no available research in the reviewed literature describing the effects of DIUP or other phthalates on basophils. Basophils are primarily studied in the context of allergic and inflammatory responses, and their interaction with environmental chemicals like phthalates is not a well-documented area of research. nih.gov

Comparative Toxicological Assessments with Other Phthalates

The toxicology of phthalates is heavily dependent on the length and structure of their alkyl side chains. HMW phthalates (those with 7-13 carbon atoms in their backbone) generally exhibit a different toxicological profile from low molecular weight (LMW) phthalates (3-6 carbon atoms). nih.gov

Systemic and Organ Toxicity : In animal studies, HMW phthalates like DIDP demonstrate minimal acute toxicity. scbt.com At high doses, some liver and kidney effects can be observed. scbt.comgreenfacts.org In a comparative study in rats, DIDP was shown to increase relative liver weight, an effect also seen with DEHP and DBP, but it did not cause the significant reductions in total cholesterol observed with DEHP. nih.gov

Reproductive and Developmental Effects : A key distinction in phthalate toxicology is that LMW phthalates like DEHP and DBP are associated with anti-androgenic and adverse reproductive developmental effects. nih.gov In contrast, HMW phthalates, including DIDP and DINP, are generally considered negative for reproductive and developmental toxicity. scbt.comgreenfacts.org Reproductive toxicity tests in rats with DIDP did not show effects on fertility or significant impacts on male reproductive development. scbt.com

Therefore, in a comparative context, DIUP is expected to have a toxicological profile more aligned with other HMW phthalates like DIDP and DINP, characterized by low acute toxicity and a lack of the reproductive and developmental effects associated with LMW phthalates like DEHP.

Table 2: Comparative Toxicological Endpoints for Selected Phthalates

| Compound | Molecular Weight Category | Primary Target Organs (in rodents) | Reproductive/Developmental Toxicity |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Low nih.gov | Liver, Testes nih.gov | Yes (Anti-androgenic) nih.gov |

| Dibutyl phthalate (DBP) | Low nih.gov | Liver nih.gov | Yes (Anti-androgenic) nih.gov |

| Diisononyl phthalate (DINP) | High nih.gov | Liver, Kidney (at high doses) greenfacts.org | Generally negative scbt.com |

| Diisodecyl phthalate (DIDP) | High nih.gov | Liver, Kidney (at high doses) greenfacts.org | Generally negative scbt.com |

| This compound (DIUP) | High nih.gov | Data not available (Expected: Liver, Kidney) | Data not available (Expected: Negative) |

Ecotoxicological Investigations of Diisoundecyl Phthalate

Aquatic Ecotoxicity

The aquatic ecotoxicity of high molecular weight phthalates like DIUP is largely influenced by their very low water solubility. This characteristic significantly limits the exposure of aquatic organisms to the dissolved chemical, which is the form most readily available for uptake and potential toxicity.

Consistent with the properties of high molecular weight phthalates, DIUP is characterized by low toxicity to fish, aquatic invertebrates, and algae. The primary reason for this is its extremely low water solubility, which prevents the formation of sufficiently high aqueous concentrations to elicit an acute toxic response.

Research and reviews on high molecular weight phthalates, including the closely related Diisodecyl phthalate (B1215562) (DIDP), have consistently shown a lack of acute toxicity at concentrations up to their water solubility limits frontiersin.org. For instance, a comprehensive review of eighteen phthalate esters concluded that higher molecular weight phthalates are not acutely toxic to a wide range of aquatic organisms, including microorganisms, algae, invertebrates, and fish frontiersin.org. Any observed effects in some studies at concentrations exceeding water solubility are often attributed to physical effects rather than chemical toxicity frontiersin.org.

The table below summarizes the general findings for high molecular weight phthalates, which are considered indicative for DIUP.

| Organism Group | Endpoint | Result | Reference |

| Fish | 96-hour LC50 | No toxic effects up to the limit of water solubility. | frontiersin.org |

| Aquatic Invertebrates (e.g., Daphnia) | 48-hour EC50 | No toxic effects up to the limit of water solubility. | frontiersin.org |

| Algae | 72 to 96-hour EC50 | No toxic effects up to the limit of water solubility. | frontiersin.org |

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population.

For DIDP, a chronic study with Daphnia magna reported a No-Observed-Effect Concentration (NOEC) of 0.03 mg/l; however, the observed toxicity was thought to be mainly due to indirect physical effects like entrapment on the water surface rather than direct chemical toxicity mst.dk. Due to the very low water solubility of these compounds, achieving and maintaining stable exposure concentrations in long-term tests is challenging mst.dk.

While there is a substantial body of research on the reproductive and developmental effects of lower molecular weight phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) in aquatic species researchgate.netnih.gov, specific data for DIUP are limited. Studies on DEHP and DBP have shown various reproductive and developmental toxicities in fish and invertebrates researchgate.netnih.gov.

However, for high molecular weight phthalates such as DIUP, the potential for such effects is considered to be low in aquatic environments due to their limited bioavailability. The manufacturer of a DIUP product, Jayflex™ DIUP, states that it is not classified as toxic for reproduction exxonmobilchemical.comspecialchem.com. Long-term exposure studies with other high molecular weight phthalates have not indicated significant reproductive or developmental effects in aquatic organisms at concentrations below their water solubility biorxiv.org.

Terrestrial Ecotoxicity

The assessment of the environmental impact of chemical substances also requires an understanding of their effects on soil-dwelling organisms.

There is a significant lack of published studies specifically investigating the effects of Diisoundecyl phthalate on soil organisms such as earthworms. The majority of research on the terrestrial ecotoxicity of phthalates has concentrated on DEHP researchgate.netnih.govmdpi.com. These studies on DEHP have explored a range of effects on earthworms, including impacts on growth, reproduction, and biochemical markers researchgate.netnih.govmdpi.com. For example, exposure to DEHP has been shown to induce oxidative stress and DNA damage in earthworms nih.gov.

Impacts on Plant Growth and Health

Investigations into the ecotoxicological effects of this compound (DIDP) on terrestrial plants have indicated a low level of toxicity. Studies submitted as part of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) registration dossier and cited in risk assessments by regulatory bodies have focused on key indicators of plant health, such as germination and growth.

Acute toxicity studies have been conducted on multiple plant species to assess the potential for DIDP to impede early-stage development. The available data from these studies consistently show a lack of adverse effects even at very high soil concentrations. For example, terrestrial plant toxicity studies on DIDP did not demonstrate toxicity concerning germination at a significant soil loading level of 8,630 mg/kg. cpsc.gov

The species tested represent both monocotyledonous and dicotyledonous plants, providing a broader understanding of the potential impact across different plant types. Specifically, acute 5-day seed germination tests were carried out on lettuce (Lactuca sativa) and ryegrass (Lolium sp.), with no adverse effects observed at the highest concentrations tested. epa.gov While specific studies on the chronic toxicity of DIDP to plants are not extensively available, the lack of effects in acute studies at high soil loading levels suggests that chronic effects are not anticipated. cpsc.gov This is further supported by a lack of toxicity observed in studies with other terrestrial organisms. cpsc.gov

The following table summarizes the findings from key terrestrial plant toxicity studies on this compound.

Table 1: Summary of Terrestrial Plant Toxicity Data for this compound

| Test Species | Endpoint | Concentration | Outcome | Reference |

|---|---|---|---|---|

| Lettuce (Lactuca sativa) | 5-day Seed Germination | ≥ 8,630 mg/kg dry weight soil | No adverse effects observed | epa.gov |

| Ryegrass (Lolium sp.) | 5-day Seed Germination | ≥ 8,630 mg/kg dry weight soil | No adverse effects observed | epa.gov |

| Multiple Species | Germination | 8,630 mg/kg soil | No toxicity observed | cpsc.gov |

Ecological Risk Assessment Frameworks for this compound

The ecological risk assessment for chemical substances like this compound (DIDP) is typically conducted within a structured framework established by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). This framework is designed to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to a stressor. epa.govrmpcecologia.com It is a flexible process that provides principles for estimating risks from chemicals and other stressors. rmpcecologia.com

The general framework involves three main phases:

Problem Formulation : This initial phase establishes the goals, scope, and focus of the assessment. It involves identifying the stressors (in this case, DIDP), the ecosystems and ecological components (e.g., individuals, populations, communities) that may be affected, and the specific characteristics or "endpoints" to be evaluated, such as fish mortality or plant growth. rmpcecologia.com

Analysis : This phase involves a technical evaluation of the data on the potential effects and exposure of the stressor. It consists of two parts:

Characterization of Exposure : This involves determining the sources, pathways, and levels of exposure of the chemical in the environment. epa.gov

Characterization of Ecological Effects : This involves evaluating the toxicological data to determine the relationship between the exposure level and the adverse effects. rmpcecologia.com

Risk Characterization : This is the final phase where the information from the analysis phase is integrated to estimate the likelihood of adverse effects. It involves summarizing the risks, discussing the uncertainties, and providing a basis for regulatory decision-making. rmpcecologia.com

For this compound, the U.S. EPA has applied this framework to evaluate its potential risk to the environment. The risk evaluation for DIDP involved a qualitative risk assessment for aquatic and terrestrial species. epa.gov This approach was chosen based on several factors, including:

Hazard Values : Toxicity studies consistently indicated a lack of toxicity for DIDP, with many studies showing no adverse effects even at concentrations that far exceed the chemical's water solubility limit. epa.gov

Environmental Persistence : A lack of persistence of DIDP in environmental media was noted. epa.gov

Exposure Levels : The expected environmental exposures to DIDP were below the concentrations that were tested in hazard studies. epa.gov

In cases where specific hazard data for DIDP were not available for certain organisms, the risk assessment framework allows for the use of analogs. For instance, in the absence of avian hazard data for DIDP, Di(2-ethylhexyl) phthalate (DEHP) was used as a low-confidence analog for qualitative comparison. epa.gov This "read-across" approach is a standard practice within risk assessment when data on a specific chemical is limited.

Analytical Methodologies for Diisoundecyl Phthalate Research

Extraction and Sample Preparation Techniques for Diverse Matrices (Environmental, Biological)

The initial and often most critical step in the analysis of DIUP is its extraction from the sample matrix. The choice of technique is heavily dependent on the nature of the sample, whether it is an environmental medium such as soil, water, or sediment, or a biological specimen like blood, urine, or tissue. The primary goal is to efficiently isolate DIUP from interfering substances while maximizing its recovery.

For environmental samples, particularly aqueous ones, solid-phase extraction (SPE) is a widely used technique. researchgate.net This method involves passing the liquid sample through a solid adsorbent material that retains the DIUP, which is subsequently eluted with a small volume of solvent. researchgate.net For solid environmental samples like soil and sediment, methods such as ultrasonic extraction are employed to efficiently remove DIUP from the solid matrix using organic solvents. acgpubs.org The manual extraction procedures can be time-consuming and often involve hazardous solvents. gcms.cz

In biological matrices, sample preparation is often more complex due to the presence of proteins, lipids, and other potential interferences. nih.gov For liquid samples like blood or urine, techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common. nih.gov For solid tissues, homogenization is required, followed by extraction methods similar to those used for environmental solids. The main objective of sample preparation is to extract the desired analytes and remove redundant components. nih.gov

Chromatographic Separation Techniques

Following extraction and sample preparation, the resulting extract, which may still be a mixture of compounds, requires separation prior to detection. Chromatography is the cornerstone of this process, separating DIUP from other substances based on its physicochemical properties.